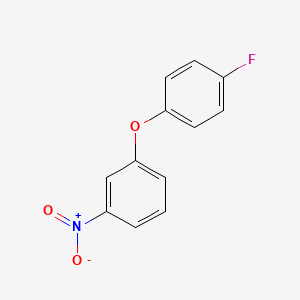

1-(4-Fluorophenoxy)-3-nitrobenzene

Description

BenchChem offers high-quality 1-(4-Fluorophenoxy)-3-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenoxy)-3-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenoxy)-3-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-9-4-6-11(7-5-9)17-12-3-1-2-10(8-12)14(15)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAZFKZIBVXWQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties and Synthetic Workflows of 1-(4-Fluorophenoxy)-3-nitrobenzene: A Comprehensive Technical Guide

I. Executive Summary & Molecular Architecture

1-(4-Fluorophenoxy)-3-nitrobenzene (CAS: 263349-49-1) is a highly specialized diaryl ether intermediate utilized extensively in advanced organic synthesis and medicinal chemistry. Its primary industrial and pharmacological value lies in its role as a direct precursor to 3-(4-fluorophenoxy)aniline, a privileged scaffold used in the development of agrochemicals and small-molecule kinase inhibitors (1)[1].

Structurally, the molecule features a central ether linkage that provides critical conformational flexibility, allowing it to adapt to complex biological binding pockets. The strategic placement of the fluorine atom enhances metabolic stability (by blocking cytochrome P450-mediated oxidation) and increases the molecule's lipophilicity, which is essential for cellular permeability.

II. Physicochemical Profiling

Understanding the physicochemical parameters of 1-(4-fluorophenoxy)-3-nitrobenzene is critical for optimizing both its synthesis and its downstream purification workflows.

| Property | Value |

| Chemical Name | 1-(4-Fluorophenoxy)-3-nitrobenzene |

| CAS Registry Number | 263349-49-1 |

| Molecular Formula | C12H8FNO3 |

| Molecular Weight | 233.20 g/mol |

| Physical State | Solid (Pale yellow to off-white crystalline powder) |

| Solubility Profile | Insoluble in water; Soluble in DMF, DMSO, DCM, Toluene, and EtOAc |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 (Ether oxygen, Nitro oxygens, Fluorine) |

| Topological Polar Surface Area (TPSA) | ~55.0 Ų |

III. Strategic Synthesis: Overcoming Meta-Deactivation via Catalysis

Mechanistic Causality: Why Ullmann over SNAr?

While Nucleophilic Aromatic Substitution (SNAr) is a standard method for constructing diaryl ethers, it strictly requires strong electron-withdrawing groups (EWGs) in the ortho or para positions to stabilize the anionic Meisenheimer complex. In our target molecule, the nitro group is meta to the ether linkage. This meta-relationship provides negligible resonance stabilization, rendering SNAr highly inefficient.

Consequently, transition-metal-catalyzed Ullmann-type coupling is the mandatory strategic choice. The modern Ullmann ether synthesis relies on a Cu(I)/Cu(III) catalytic cycle driven by specific reagent choices:

-

Catalyst & Ligand: Copper(I) iodide (CuI) is utilized alongside a bidentate ligand (e.g., N,N-dimethylglycine). The ligand is critical; it stabilizes the Cu(I) oxidation state, prevents disproportionation into inactive Cu(0) and Cu(II), and increases the solubility of the active anionic[Cu(L)OAr]− intermediate (2)[2].

-

Base Selection: Cesium carbonate (Cs₂CO₃) is selected over potassium or sodium carbonate. The large ionic radius of the cesium cation results in a lower charge density, creating a highly nucleophilic, "naked" phenoxide anion that readily complexes with the copper center (3)[3].

-

Substrate Selection: 1-Iodo-3-nitrobenzene is preferred over the bromo- or chloro-analogues. The weaker C-I bond significantly lowers the activation energy required for the turnover-limiting oxidative addition step (4)[4].

Catalytic workflow and mechanism of the Ullmann diaryl ether synthesis.

Experimental Protocol: Self-Validating Ullmann Coupling

This protocol is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to ensure high yield and purity.

-

Inert Atmosphere Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Causality: Cu(I) is highly susceptible to atmospheric oxidation to catalytically dead Cu(II).

-

Catalyst Complexation: Add CuI (0.1 equiv) and N,N-dimethylglycine (0.2 equiv) to the flask. Add anhydrous Toluene. Stir for 15 minutes at room temperature.

-

Nucleophile Activation: Add 4-fluorophenol (1.2 equiv) and anhydrous Cs₂CO₃ (2.0 equiv).

-

IPC 1: Monitor the reaction mixture visually. The formation of the phenoxide anion will often result in a distinct color shift and partial dissolution of the base.

-

-

Oxidative Addition & Coupling: Add 1-iodo-3-nitrobenzene (1.0 equiv). Heat the reaction mixture to 110 °C. Causality: High thermal energy is required to overcome the activation barrier of the oxidative addition of the aryl iodide to the Cu(I) center.

-

IPC 2: Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc 4:1) every 4 hours until the aryl iodide is completely consumed.

-

-

Workup & Validation: Cool to room temperature. Quench with an aqueous ammonia solution (NH₄OH). Causality: Ammonia forms highly soluble [Cu(NH₃)₄]²⁺ complexes, effectively stripping residual copper from the organic product. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

-

Validation: Confirm product identity via ¹H-NMR (look for the characteristic multiplet shifts caused by the ether linkage) and assess purity via HPLC.

-

IV. Downstream Pharmacological Relevance

The primary application of 1-(4-fluorophenoxy)-3-nitrobenzene is its reduction (typically via catalytic hydrogenation with Pd/C or iron powder/NH₄Cl) to yield 3-(4-fluorophenoxy)aniline (5)[5].

This aniline derivative is a highly sought-after pharmacophore. In modern drug discovery, it is frequently incorporated into the hinge-binding region of small-molecule kinase inhibitors. When targeting Receptor Tyrosine Kinases (RTKs) such as VEGFR or mutant RAF kinases in the MAPK pathway, the fluorophenoxy moiety acts as a highly effective hydrophobic "plug." It occupies the deep hydrophobic pocket adjacent to the ATP-binding site, significantly enhancing both the target affinity and the target residence time of the inhibitor.

Disruption of the RTK/MAPK signaling pathway by fluorophenoxy-based inhibitors.

References

-

Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands , Journal of the American Chemical Society. 2

-

Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis , Chemical Reviews.4

-

Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base , Arkivoc. 3

-

1-(4-Fluorophenoxy)-3-nitrobenzene Product Specifications , BLD Pharm. 1

-

3-(4-Fluorophenoxy)aniline Chemical Properties and Applications , BenchChem.5

Sources

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(4-Fluorophenoxy)-3-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-(4-Fluorophenoxy)-3-nitrobenzene, a diaryl ether of significant interest in medicinal chemistry and materials science. Leveraging established synthetic protocols, computational modeling data from analogous systems, and principles of spectroscopic analysis, this document serves as an in-depth resource for researchers, scientists, and drug development professionals. We will explore the synthesis via Ullmann condensation, delve into the molecule's conformational landscape governed by the interplay of its constituent aromatic rings, and predict its key spectroscopic signatures.

Introduction

Diaryl ethers represent a privileged structural motif in a vast array of biologically active compounds and functional materials. The molecule 1-(4-Fluorophenoxy)-3-nitrobenzene combines the chemical stability of the ether linkage with the unique electronic properties conferred by the fluoro and nitro substituents. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the electron-withdrawing nitro group significantly influences the molecule's electronic distribution and reactivity. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating structure-activity relationships (SAR) and designing novel molecules with tailored properties.

Synthesis and Molecular Architecture

The most logical and established synthetic route to 1-(4-Fluorophenoxy)-3-nitrobenzene is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[1] In this specific case, the reaction would proceed between 4-fluorophenol and 1-chloro-3-nitrobenzene or 1-bromo-3-nitrobenzene, with the latter being more reactive.

The molecular architecture consists of two phenyl rings linked by an ether oxygen. One ring is substituted with a fluorine atom at the para position, and the other with a nitro group at the meta position relative to the ether linkage.

Experimental Protocol: Synthesis via Ullmann Condensation

Materials:

-

4-Fluorophenol

-

1-Bromo-3-nitrobenzene

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., 1,10-phenanthroline)

-

A base (e.g., potassium carbonate, K₂CO₃)

-

A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-3-nitrobenzene (1.0 eq), 4-fluorophenol (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and the chosen ligand (0.2 eq).

-

Add the anhydrous solvent (DMF or DMSO) to the flask.

-

Heat the reaction mixture to a temperature typically ranging from 120 to 160 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with aqueous ammonia solution to complex with the copper catalyst.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(4-Fluorophenoxy)-3-nitrobenzene.

Conformational Analysis: A Computational Perspective

The conformational flexibility of diaryl ethers is primarily defined by the torsion angles around the C-O-C bonds. The interplay of steric hindrance and electronic effects governs the most stable conformations. While a specific X-ray crystal structure for 1-(4-Fluorophenoxy)-3-nitrobenzene is not publicly available, extensive computational studies on analogous diaryl ether systems provide a robust framework for predicting its conformational preferences.[2][3]

Density Functional Theory (DFT) calculations are a powerful tool for exploring the potential energy surface of molecules. For diaryl ethers, these calculations typically reveal that the lowest energy conformations are non-planar, adopting a "skewed" or "twisted" arrangement to minimize steric repulsion between the ortho-hydrogens of the two rings. The presence of the nitro group, a strong electron-withdrawing group, will influence the electronic distribution and may lead to specific through-space interactions that favor certain conformations.

The diagram below illustrates the key torsional angles that define the conformation of 1-(4-Fluorophenoxy)-3-nitrobenzene.

Caption: Key torsional angles (τ₁ and τ₂) in 1-(4-Fluorophenoxy)-3-nitrobenzene.

Computational studies on similar molecules suggest that the global minimum energy conformation will likely involve non-zero values for both τ₁ and τ₂, resulting in a non-planar structure.

Spectroscopic Characterization

The structural elucidation of 1-(4-Fluorophenoxy)-3-nitrobenzene relies on a combination of spectroscopic techniques. Below are the predicted key features based on the analysis of related compounds.[4][5]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic region (typically 6.5-8.5 ppm) will exhibit a complex multiplet pattern. The protons on the 3-nitrophenyl ring will be deshielded due to the electron-withdrawing nitro group, appearing further downfield. The protons on the 4-fluorophenyl ring will show characteristic splitting patterns due to both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The aromatic carbons will resonate in the 110-160 ppm range. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbons ortho and para to the nitro group will be significantly deshielded.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment.

Table 1: Predicted NMR Chemical Shift Ranges

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H (Aromatic) | 6.8 - 8.2 | Complex multiplets. Protons on the nitrophenyl ring will be further downfield. |

| ¹³C (Aromatic) | 115 - 165 | The carbon attached to fluorine will show a large coupling constant. Carbons near the nitro group will be deshielded. |

| ¹⁹F | -110 to -125 | Relative to a standard like CFCl₃. |

4.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

C-O-C Asymmetric Stretch: A strong band around 1240-1260 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Bending: Several bands in the 1400-1600 cm⁻¹ region.

-

NO₂ Asymmetric Stretch: A strong band around 1520-1540 cm⁻¹.

-

NO₂ Symmetric Stretch: A strong band around 1340-1360 cm⁻¹.

-

C-F Stretch: A strong band in the 1100-1250 cm⁻¹ region.

4.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 1-(4-Fluorophenoxy)-3-nitrobenzene (233.19 g/mol ). Fragmentation patterns will likely involve cleavage of the ether bond and loss of the nitro group.

Solid-State Structure: Insights from X-ray Crystallography

While an experimental crystal structure for 1-(4-Fluorophenoxy)-3-nitrobenzene has not been reported, analysis of the crystal structures of related substituted diaryl ethers provides valuable insights into its likely solid-state conformation and intermolecular interactions.[6][7][8]

In the solid state, the molecular conformation will be influenced by crystal packing forces. It is anticipated that the molecule will adopt a non-planar conformation similar to the gas-phase minimum energy structure. Intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking between the aromatic rings, are expected to play a crucial role in the crystal packing.

The diagram below illustrates a typical workflow for single-crystal X-ray diffraction analysis, the gold standard for unambiguous structural determination.[9]

Caption: Experimental workflow for X-ray crystal structure analysis.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of 1-(4-Fluorophenoxy)-3-nitrobenzene. Through an examination of established synthetic methodologies, principles of computational chemistry, and spectroscopic analysis of analogous compounds, we have constructed a comprehensive profile of this important molecule. The insights presented herein are intended to empower researchers in the fields of drug discovery and materials science to better understand and utilize this versatile chemical entity in their research endeavors. Further experimental validation, particularly through single-crystal X-ray diffraction, would provide definitive confirmation of the predicted structural features.

References

- Hao, et al. (2018). Analysis of the conformations of common torsional motifs of small molecules extracted from crystal structures of protein-ligand complexes.

- Chein, R. J., & Corey, E. J. (2004).

- Jorgensen, W. L., et al. (2000). Torsional Energetics of Biaryl Compounds. Journal of the American Chemical Society.

-

PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

- Braun, J., et al. (2025). Unraveling Torsional Preferences: Comparative Analysis of Torsion Motif Torsional-Angle Distributions across Different Environments.

-

ResearchGate. (n.d.). X-ray single crystal molecular structure of 1 (a) representation of the substituent disposition around the trans-1,4-disubstituted six-member ring (b) and unit cell along[10] axis (c) (ellipsoid probability: 50%). Retrieved from [Link]

- MDPI. (2023, November 24).

- Schory, D. H. (2009).

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

arXiv. (n.d.). Quantum chemical calculations on benzene and its derivatives with quantum computers. Retrieved from [Link]

- ResearchGate. (2022, November 7). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. International Journal of Scientific & Engineering Research, 8(7).

- MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4785.

- MDPI. (2023, July 20). Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. Crystals, 13(7), 1109.

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

-

ETH Zurich. (n.d.). Publications – Computational Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

WikiDoc. (2012, September 6). Ullmann condensation. Retrieved from [Link]

- MDPI. (2023, June 29). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5109.

-

PMC. (n.d.). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). X‐ray crystal structures of (a) 4, (b) 5, (c) 5‐Oct, (d) 6, and (e) 7. Retrieved from [Link]

-

General experimental procedure. (n.d.). Retrieved from [Link]

-

PMC. (n.d.). Single crystal X-ray structural and Hirshfeld surface analysis dataset for some isobutyl-1,2,6-triaryl-4-(arylamino). National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]

Sources

- 1. Ullmann condensation - wikidoc [wikidoc.org]

- 2. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Publications – Computational Chemistry | ETH Zurich [riniker.ethz.ch]

- 4. 1-Fluoro-3-nitrobenzene | C6H4FNO2 | CID 9823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 8. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single crystal X-ray structural and Hirshfeld surface analysis dataset for some isobutyl-1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arxiv.org [arxiv.org]

1-(4-Fluorophenoxy)-3-nitrobenzene CAS number and chemical identifiers

Technical Guide: 1-(4-Fluorophenoxy)-3-nitrobenzene (CAS 263349-49-1) – Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

As a Senior Application Scientist, I frequently encounter the need for robust, orthogonally reactive building blocks in the design of targeted therapeutics and advanced materials. 1-(4-Fluorophenoxy)-3-nitrobenzene is a prime example of such a scaffold. This technical whitepaper provides an in-depth analysis of its chemical properties, the mechanistic rationale behind its synthesis, and self-validating experimental protocols for its application in downstream drug development.

Chemical Identity & Physical Properties

1-(4-Fluorophenoxy)-3-nitrobenzene is a fluorinated diaryl ether. The presence of the nitro group provides a latent amine vector, while the para-fluoro substitution acts as a strategic bioisosteric modification,[1].

| Property | Value |

| Chemical Name | 1-(4-Fluorophenoxy)-3-nitrobenzene |

| CAS Registry Number | 263349-49-1 |

| Molecular Formula | C12H8FNO3 |

| Molecular Weight | 233.20 g/mol |

| MDL Number | MFCD02246891 |

| SMILES | O=N(=O)c1cccc(Oc2ccc(F)cc2)c1 |

Data aggregated from commercial chemical specifications[2],.

Mechanistic Rationale: Overcoming the Meta-Substitution Penalty

The synthesis of diaryl ethers is traditionally achieved via Nucleophilic Aromatic Substitution (SNAr). However, SNAr requires an electron-withdrawing group (EWG), such as a nitro group, to be positioned ortho or para to the leaving group to stabilize the anionic Meisenheimer intermediate via resonance[3].

In the case of 1-(4-fluorophenoxy)-3-nitrobenzene, synthesizing this molecule from 1-halo-3-nitrobenzene and 4-fluorophenol presents a kinetic challenge: the nitro group is meta to the halide. This meta-relationship provides no resonance stabilization to the transition state, rendering classical SNAr highly inefficient and prone to degradation under harsh basic conditions.

The Solution: To bypass the Meisenheimer intermediate, a Copper-Catalyzed Ullmann-type coupling is employed[4]. This transition-metal-catalyzed pathway proceeds via oxidative addition of the aryl halide to a Cu(I) center, followed by ligand-exchange with the phenoxide, and subsequent reductive elimination. This lowers the activation energy and allows the reaction to proceed with high chemoselectivity under milder conditions.

Experimental Workflows (Self-Validating Protocols)

Protocol 1: Copper-Catalyzed Ullmann Synthesis of 1-(4-Fluorophenoxy)-3-nitrobenzene

Objective: Synthesize the target diaryl ether while avoiding the kinetically unfavorable meta-SNAr pathway.

Reagents:

-

1-Bromo-3-nitrobenzene (1.0 eq)

-

4-Fluorophenol (1.2 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

N,N-Dimethylglycine hydrochloride (0.2 eq) - Ligand

-

Cesium carbonate (Cs2CO3) (2.0 eq) - Base

-

Anhydrous DMF (0.5 M)

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 1-bromo-3-nitrobenzene, 4-fluorophenol, CuI, and Cs2CO3.

-

Atmospheric Control: Evacuate and backfill the vessel with dry nitrogen (repeat 3x). Causality: Cu(I) is highly susceptible to disproportionation and oxidation to inactive Cu(II) in the presence of atmospheric oxygen.

-

Ligand Addition: Add N,N-dimethylglycine hydrochloride, followed by anhydrous DMF via syringe.

-

Reaction Execution: Seal the tube and heat the mixture at 90–100 °C in an oil bath for 18 hours. Causality: The bidentate ligand stabilizes the active Cu(I) species, preventing the precipitation of a Cu(0) "copper mirror" and accelerating the reductive elimination step.

-

Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic filtrate with 1M NaOH to remove unreacted 4-fluorophenol. Dry over Na2SO4, concentrate, and purify via silica gel chromatography to yield the pure product.

Protocol 2: Catalytic Hydrogenation to 3-(4-Fluorophenoxy)aniline

Objective: Reduce the nitro group to an amine (CAS 203302-94-7) for downstream functionalization[5].

Reagents:

-

1-(4-Fluorophenoxy)-3-nitrobenzene (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (0.05 eq Pd)

-

Ethanol/Ethyl Acetate (1:1 v/v)

-

Hydrogen gas (H2, balloon pressure)

Step-by-Step Methodology:

-

Dissolution: Dissolve the nitroarene in the EtOH/EtOAc mixture. Causality: EtOAc prevents the poisoning of the Pd catalyst, while EtOH enhances the solubility of the hydrogen gas.

-

Catalyst Addition: Carefully add 10% Pd/C under a blanket of nitrogen to prevent auto-ignition of the solvent vapors.

-

Hydrogenation: Purge the flask with vacuum/nitrogen cycles, then introduce H2 gas. Stir vigorously at room temperature for 4–6 hours.

-

Isolation: Filter the mixture through Celite to remove the Pd/C catalyst. Causality: Direct filtration prevents product contamination with heavy metals, which is critical for downstream biological assays. Concentrate the filtrate to afford 3-(4-fluorophenoxy)aniline.

Pathway Visualization

The following diagram illustrates the logical progression from starting materials to the active pharmaceutical intermediate.

Synthetic pathway from starting materials to 3-(4-fluorophenoxy)aniline via Ullmann coupling.

Downstream Applications in Medicinal Chemistry

The conversion of 1-(4-fluorophenoxy)-3-nitrobenzene to 3-(4-fluorophenoxy)aniline unlocks a highly versatile pharmacophore[5]. This specific substitution pattern is engineered for several reasons:

-

Metabolic Stability (Fluorine Bioisosterism): The C-F bond at the para-position of the phenoxy ring is significantly stronger than a C-H bond. This strategic placement blocks cytochrome P450 (CYP450)-mediated para-hydroxylation, a common metabolic liability that leads to rapid clearance of drug candidates.

-

Conformational Flexibility: The diaryl ether core acts as a flexible hinge. Unlike rigid biaryl systems (e.g., Suzuki cross-coupling products), the ether linkage allows the two aromatic rings to adopt a non-planar, V-shaped conformation. This is critical for fitting into the hydrophobic allosteric pockets of kinase enzymes (e.g., VEGFR, B-Raf).

-

Vector for Functionalization: The meta-aniline moiety serves as an ideal nucleophile for synthesizing ureas, amides, or sulfonamides, which are essential hydrogen-bond donors/acceptors in the hinge-binding region of kinases.

References

Sources

The Solubility Profile of Fluorinated Nitro Diaryl Ethers in Organic Solvents

An In-Depth Technical Guide

Introduction: Navigating the Solubility Challenge

Fluorinated nitro diaryl ethers represent a critical class of molecules in modern drug discovery and materials science. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the nitro group often serves as a key pharmacophore or a synthetic handle for further chemical transformations.[1][2][3] However, the very features that make these compounds attractive—high molecular weight, crystalline nature, and the presence of strongly electron-withdrawing groups—frequently lead to a significant challenge: poor solubility.

This guide provides an in-depth exploration of the solubility profiles of fluorinated nitro diaryl ethers in common organic solvents. As a Senior Application Scientist, my objective is to move beyond mere data reporting and provide a framework for understanding the underlying physicochemical principles. We will explore theoretical models for solubility prediction, detail robust experimental protocols for solubility determination, and offer field-proven insights to guide solvent selection for synthesis, purification, and formulation.

Part 1: The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility, but for complex molecules like fluorinated nitro diaryl ethers, a more nuanced understanding is required.[4][5][6] Solubility is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy gained from solute-solvent interactions must overcome the energy of the solute's crystal lattice and the solvent's self-association.

Key Molecular Features and Their Impact:

-

Diaryl Ether Core: The ether linkage provides a site for hydrogen bonding with protic solvents, though it is a weaker interaction. The aromatic rings contribute to van der Waals and π-π stacking interactions.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. It significantly increases the molecule's dipole moment, favoring interactions with polar solvents. It can act as a hydrogen bond acceptor.

-

Fluorine Substituents (-F, -CF₃): A single fluorine atom is small and highly electronegative, creating a strong C-F dipole. However, in polyfluorinated or trifluoromethyl groups, the individual dipoles can create a non-polar surface, influencing interactions in complex ways. Fluorination can modulate a molecule's pKa, conformation, and metabolic stability.[2][3] The introduction of fluorine can tune physical and chemical properties such as polarity, lipophilicity, and metabolic stability.

The interplay of these groups results in a molecule with a high dipole moment but potentially limited hydrogen bonding capability, making polar aprotic solvents particularly effective.

Caption: Intermolecular forces between a fluorinated nitro diaryl ether and solvent classes.

Predictive Models for Solubility

While experimental determination is the gold standard, theoretical models can provide valuable guidance for solvent screening.

-

Hansen Solubility Parameters (HSP): Developed by Charles M. Hansen, this model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[7][8][9] The core idea is that substances with similar HSP values are likely to be miscible.[10] This approach is particularly powerful in the coatings and polymer industries and has been extended to various applications, including predicting the dispersion of pigments and adhesion.[8][11] By determining the HSP of a target diaryl ether, one can computationally screen for solvents that fall within its "solubility sphere."

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that predicts thermodynamic properties from first principles.[12][13] It calculates the interaction energies of molecules in a virtual conductor environment, providing highly accurate predictions of solubility without extensive experimental data.[14] While computationally intensive, COSMO-RS can be invaluable for complex systems or when experimental data is scarce.[13][15]

Part 2: Experimental Determination of Solubility

Accurate and reproducible solubility data is the bedrock of formulation development and process chemistry. The equilibrium shake-flask method is the most reliable technique for determining the thermodynamic solubility of poorly soluble compounds.[16]

Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol is designed to establish the thermodynamic equilibrium solubility of a fluorinated nitro diaryl ether in a given solvent.

Objective: To determine the saturation concentration of the compound at a specified temperature (e.g., 25 °C).

Materials:

-

Test Compound (Fluorinated Nitro Diaryl Ether)

-

Selected Organic Solvents (e.g., DMSO, DMF, Acetonitrile, Ethyl Acetate, Toluene)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Methodology:

-

Preparation: Add an excess amount of the solid test compound to a pre-weighed glass vial. The key is to ensure that a solid phase remains after equilibrium is reached, confirming saturation.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[17] Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.

-

Phase Separation: After incubation, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid material at the bottom of the vial.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved microparticles.[17] This step is crucial to prevent artificially high concentration readings.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC method.

-

Quantification: Calculate the original concentration in the saturated solution (in mg/mL or mol/L) by back-calculation from the diluted sample, referencing a standard calibration curve.

Caption: Experimental workflow for the Equilibrium Shake-Flask method.

Part 3: Solubility Data & Solvent Selection Insights

The solubility of fluorinated nitro diaryl ethers varies dramatically across different solvent classes. While specific values are compound-dependent, general trends can be established.

Comparative Solubility Table (Hypothetical Data for "Compound X")

| Solvent Class | Solvent | Polarity Index | Dielectric Constant (ε) | Solubility of Compound X (mg/mL at 25°C) | Remarks & Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 200 (Very Soluble) | Strong dipole moment effectively solvates the polar nitro group. Excellent for stock solutions.[18] |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | > 150 (Very Soluble) | Similar to DMSO. A common solvent for SNAr reactions used in diaryl ether synthesis.[19][20] | |

| Acetonitrile (MeCN) | 5.8 | 37.5 | ~25 (Soluble) | Moderately polar; useful for both reactions and purification (HPLC mobile phase). | |

| Acetone | 5.1 | 20.7 | ~35 (Soluble) | Good general-purpose solvent, but its volatility can be a challenge. | |

| Polar Protic | Methanol (MeOH) | 5.1 | 32.7 | < 5 (Slightly Soluble) | Can act as an H-bond donor, but the interaction with the ether and nitro acceptors is not strong enough to overcome the crystal lattice energy effectively. |

| Ethers | Tetrahydrofuran (THF) | 4.0 | 7.6 | ~40 (Soluble) | Moderate polarity and ether structure provide good solvency. |

| Halogenated | Dichloromethane (DCM) | 3.1 | 9.1 | ~15 (Sparingly Soluble) | Lower polarity, primarily interacts via dispersion and dipole forces. |

| Aromatic | Toluene | 2.4 | 2.4 | < 1 (Poorly Soluble) | Non-polar. Unable to effectively solvate the polar regions of the molecule. |

| Alkanes | Heptane | 0.1 | 1.9 | < 0.1 (Insoluble) | Entirely non-polar; acts as an anti-solvent. Excellent for inducing precipitation/crystallization. |

Note: Polarity Index and Dielectric Constant values are general literature values.[21]

Field-Proven Insights for Application-Specific Solvent Selection

-

For Organic Synthesis (e.g., SNAr reactions): The ideal solvent must dissolve reactants and reagents without participating in the reaction. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they effectively solubilize both the phenoxide nucleophile and the electron-deficient nitroaryl fluoride.[20]

-

For Purification by Crystallization: The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] A combination like Toluene/Heptane or Ethyl Acetate/Heptane is often effective. The primary solvent (Toluene or Ethyl Acetate) dissolves the compound when heated, and the anti-solvent (Heptane) is added to decrease solubility upon cooling, promoting the formation of high-purity crystals.

-

For Analytical & Stock Solutions: For assays, biological screening, or long-term storage, a solvent that provides high solubility and stability is paramount. DMSO is the industry standard for creating high-concentration stock solutions due to its exceptional solvating power for a wide range of compounds and its miscibility with aqueous media.[18]

-

For Formulation Development: If the final application is a pharmaceutical dosage form, solubility in biocompatible solvents is key. This often involves creating formulations with co-solvents (e.g., ethanol, propylene glycol) or using advanced techniques like solid dispersions or complexation with cyclodextrins to enhance aqueous solubility.[17][22][23]

Conclusion

The solubility of fluorinated nitro diaryl ethers is a complex function of their unique molecular architecture. The strong polarity imparted by the nitro group, combined with the modulating effects of fluorine substituents, dictates a strong preference for polar aprotic solvents. A thorough understanding of these underlying principles, coupled with robust experimental techniques like the shake-flask method, empowers researchers to overcome solubility hurdles. By strategically selecting solvents based on the specific application—be it synthesis, purification, or formulation—scientists can efficiently advance their research and development goals, unlocking the full potential of this valuable class of molecules.

References

-

Hansen Solubility Parameters (HSP) - Adscientis. (n.d.). Retrieved March 7, 2026, from [Link]

-

Hansen Solubility Parameters (HSP) | AgfaLabs. (2022, August 30). Agfa Corporate. Retrieved March 7, 2026, from [Link]

-

Hansen solubility parameter. (2023, December 29). In Wikipedia. Retrieved March 7, 2026, from [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. Kinam Park's Lab, Purdue University. Retrieved March 7, 2026, from [Link]

-

Vandezande, J. (2025, February 25). The Evolution of Solubility Prediction Methods. Rowan. Retrieved March 7, 2026, from [Link]

- Al-Ghananeem, A., & Malkawi, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen.

-

COSMO-RS | Thermodynamics & Solubility Prediction Software. (n.d.). SCM. Retrieved March 7, 2026, from [Link]

-

Challenges in Predicting Aqueous Solubility of Organic Molecules Using the COSMO-RS Model. (2021). ResearchGate. Request PDF. Retrieved March 7, 2026, from [Link]

-

halogenated aromatic compounds: Topics by Science.gov. (n.d.). Retrieved March 7, 2026, from [Link]

-

Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. (2020). Crystal Growth & Design. ACS Publications. Retrieved March 7, 2026, from [Link]

-

Prediction of Solubility with COSMO-RS. (2005). Zenodo. Retrieved March 7, 2026, from [Link]

-

A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024, September 24). Process Safety and Environmental Protection. Retrieved March 7, 2026, from [Link]

-

Principles Of Drug Action 1, Spring 2005, Halogenated Hydrocarbons. (2005). Fairleigh Dickinson University. Retrieved March 7, 2026, from [Link]

-

Halogenated Aromatic Compounds. (2024). In The Old and New Persistent Organic Pollutants. ResearchGate. Retrieved March 7, 2026, from [Link]

-

Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. (2025, April 11). Chemical Science. RSC Publishing. Retrieved March 7, 2026, from [Link]

-

Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2025, March 31). Molecules. MDPI. Retrieved March 7, 2026, from [Link]

-

An Overview of Technique for Solubility of Poorly Water Soluble Drugs. (2022). NeuroQuantology. Retrieved March 7, 2026, from [Link]

-

Microwave-assisted Synthesis of Diaryl Ethers from Reactions of Phenols with Nitroaryl Fluorides under Solvent-free Conditions. (2004, August). Bulletin of the Korean Chemical Society. ResearchGate. Retrieved March 7, 2026, from [Link]

-

fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (2021). Organic & Biomolecular Chemistry. Retrieved March 7, 2026, from [Link]

-

factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (2022). International Journal of Novel Research and Development. Retrieved March 7, 2026, from [Link]

-

Solubilization techniques used for poorly water-soluble drugs. (2022). Acta Pharmaceutica Sinica B. PMC. Retrieved March 7, 2026, from [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific. Retrieved March 7, 2026, from [Link]

-

4 Factors Affecting Solubility of Drugs. (1970, January 1). Ascendia Pharmaceutical Solutions. Retrieved March 7, 2026, from [Link]

-

Factors Affecting Solubility. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

-

Purser, S., et al. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. PubMed. Retrieved March 7, 2026, from [Link]

-

Gillis, E. P., et al. (2015, July 22). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. ACS Publications. Retrieved March 7, 2026, from [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2022). RSC Medicinal Chemistry. PMC. Retrieved March 7, 2026, from [Link]

-

Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. (2020, August 4). Organic Letters. ACS Publications. Retrieved March 7, 2026, from [Link]

-

13.3: Factors Affecting Solubility. (2019, April 15). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

-

Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins. (2024, November 15). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

- Methods of making fluorinated ethers, fluorinated ethers, and uses thereof. (2011, December 7). Google Patents.

-

FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND ALKYNES. (2021, June 4). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Solubility Change Behavior of Fluoroalkyl Ether-Tagged Dendritic Hexaphenol under Extreme UV Exposure. (2024). Polymers. PMC. Retrieved March 7, 2026, from [Link]

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025, July 8). Molecules. MDPI. Retrieved March 7, 2026, from [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. caymanchem.com [caymanchem.com]

- 6. scribd.com [scribd.com]

- 7. Solubility parameters (HSP) [adscientis.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. kinampark.com [kinampark.com]

- 10. Hansen Solubility Parameters (HSP) | AgfaLabs [agfa.com]

- 11. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 12. scm.com [scm.com]

- 13. researchgate.net [researchgate.net]

- 14. zenodo.org [zenodo.org]

- 15. approcess.com [approcess.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. lifechemicals.com [lifechemicals.com]

- 19. halogenated aromatic compounds: Topics by Science.gov [science.gov]

- 20. researchgate.net [researchgate.net]

- 21. organicchemistrydata.org [organicchemistrydata.org]

- 22. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 23. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Melting Point of 1-(4-Fluorophenoxy)-3-nitrobenzene

Introduction

This technical guide provides a comprehensive overview of the methodologies used to determine the thermal stability and melting point of 1-(4-Fluorophenoxy)-3-nitrobenzene. While specific experimental data for this compound is not extensively available in public literature, this guide will leverage data from structurally similar compounds and established analytical techniques to provide a robust framework for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the thermal properties of aromatic nitro compounds.

Chemical Structure and Properties of 1-(4-Fluorophenoxy)-3-nitrobenzene

1-(4-Fluorophenoxy)-3-nitrobenzene is an aromatic ether derivative with the chemical formula C₁₂H₈FNO₃. Its structure consists of a nitro-substituted benzene ring linked to a fluorine-substituted phenoxy group via an ether bond. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the molecule's electronic properties, reactivity, and, consequently, its physical characteristics such as melting point and thermal stability.

Significance in Research and Development

Nitroaromatic compounds are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1][2][3] The nitro group can be readily reduced to an amino group, providing a versatile handle for further chemical modifications. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates.[1] Therefore, understanding the thermal properties of molecules like 1-(4-Fluorophenoxy)-3-nitrobenzene is crucial for safe handling, process development, and formulation in various applications.

Scope of the Guide

This guide will delve into the theoretical principles and practical applications of two primary thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). It will provide detailed experimental protocols for determining the melting point and assessing the thermal stability of 1-(4-Fluorophenoxy)-3-nitrobenzene. Furthermore, it will discuss the expected thermal behavior of this compound based on the known properties of related nitroaromatic molecules.

Theoretical Background: Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program.[4]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5] It is widely employed to study thermal transitions such as melting, crystallization, and glass transitions.[6][7][8]

A DSC instrument consists of two pans; one for the sample and one for a reference material, situated in a furnace.[6] As the temperature of the furnace is changed, the instrument measures the difference in heat flow between the sample and the reference.[5] This differential heat flow is recorded against temperature, generating a DSC thermogram.

For a pure crystalline solid, melting appears as a sharp endothermic peak on the DSC thermogram. The temperature at the peak maximum is often taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.[9] DSC can also be used to assess the purity of a substance, as impurities typically broaden the melting peak and lower the melting point.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][11] It provides valuable information about the thermal stability and composition of materials.[4][12]

A TGA instrument comprises a high-precision balance with a sample pan located inside a furnace. The instrument continuously records the mass of the sample as the temperature is increased. The resulting data is plotted as mass or mass percentage versus temperature, creating a TGA curve.

TGA is instrumental in determining the temperature at which a material begins to decompose. The onset temperature of mass loss in a TGA curve is a key indicator of thermal stability.[11] The shape of the curve can also provide insights into the decomposition mechanism.[13][14][15]

Experimental Protocols for Thermal Characterization

The following sections outline detailed protocols for determining the melting point and thermal stability of 1-(4-Fluorophenoxy)-3-nitrobenzene using DSC and TGA.

Melting Point Determination using DSC

This protocol describes the determination of the melting point of a solid organic compound.

-

Sample Preparation: Accurately weigh 2-5 mg of 1-(4-Fluorophenoxy)-3-nitrobenzene into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Temperature Program:

-

Equilibrate the cell at a temperature at least 20°C below the expected melting point.

-

Ramp the temperature at a constant heating rate, typically 5-10°C/min, to a temperature at least 20°C above the melting point.

-

Use an inert nitrogen purge gas to prevent oxidative degradation.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is generally taken as the melting point. The peak temperature and the area under the peak (enthalpy of fusion) should also be reported.

Thermal Stability Assessment using TGA

This protocol outlines the procedure for evaluating the thermal stability of an organic compound.

-

Sample Preparation: Place 5-10 mg of 1-(4-Fluorophenoxy)-3-nitrobenzene into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Temperature Program:

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate, typically 10-20°C/min.

-

Maintain a constant flow of an inert gas, such as nitrogen, over the sample to remove any volatile decomposition products.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

The TGA curve will show a decrease in mass as the sample decomposes. The onset temperature of decomposition, often determined by the intersection of the baseline with the tangent of the decomposition step, is a measure of the thermal stability. The temperature at which 5% mass loss occurs (T₅%) is also a commonly reported value for thermal stability.

Data Analysis and Expected Results for 1-(4-Fluorophenoxy)-3-nitrobenzene

Melting Point Data

The melting point of 1-(4-Fluorophenoxy)-3-nitrobenzene is influenced by its molecular symmetry, intermolecular forces (dipole-dipole interactions, van der Waals forces), and crystal packing efficiency. For comparison, the melting points of some related compounds are provided in the table below. It is anticipated that 1-(4-Fluorophenoxy)-3-nitrobenzene would be a solid at room temperature with a distinct melting point.

Thermal Stability Profile

Nitroaromatic compounds generally exhibit a decomposition pathway that involves the cleavage of the C-NO₂ bond.[14][15] The thermal stability is influenced by the presence of other substituents on the aromatic ring. The decomposition of 1-(4-Fluorophenoxy)-3-nitrobenzene is expected to occur at elevated temperatures, likely above 200°C, under an inert atmosphere. The TGA thermogram would likely show a single-step or multi-step decomposition profile.

Tabulated Summary of Physicochemical Properties (for related compounds)

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 1-Fluoro-4-nitrobenzene | 350-46-9 | C₆H₄FNO₂ | 21-24[16][17][18] | 205[16][17] |

| 1-Fluoro-3-nitrobenzene | 402-67-5 | C₆H₄FNO₂ | 2.5 | 200 |

| m-Chloronitrobenzene | 121-73-3 | C₆H₄ClNO₂ | 44-46 | 236 |

| 1-fluoro-3-methoxy-5-nitrobenzene | 7087-60-7 | C₇H₆FNO₃ | 85[19] | 244.5 (Predicted)[19] |

Disclaimer: The data for 1-Fluoro-3-nitrobenzene and m-Chloronitrobenzene are provided for comparative purposes. The melting point for 1-(4-Fluorophenoxy)-3-nitrobenzene is expected to be different and should be determined experimentally.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Graphviz Diagram for DSC Workflow

Caption: Workflow for Melting Point Determination using DSC.

Graphviz Diagram for TGA Workflow

Caption: Workflow for Thermal Stability Assessment using TGA.

Conclusion

This technical guide has provided a comprehensive framework for the determination of the thermal stability and melting point of 1-(4-Fluorophenoxy)-3-nitrobenzene. While specific experimental data for this compound remains to be published, the detailed protocols for DSC and TGA, along with the comparative data from related nitroaromatic compounds, offer a solid foundation for its characterization. The application of these standardized thermal analysis techniques is essential for ensuring the safety, quality, and efficacy of products derived from this and similar chemical entities.

References

-

Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336. [Link]

-

Shared Materials Instrumentation Facility. (n.d.). Differential Scanning Calorimeter. Duke University. [Link]

-

LibreTexts Chemistry. (n.d.). Thermogravimetric Analysis (TGA). [Link]

-

Höhne, G. W., Hemminger, W. F., & Flammersheim, H. J. (2003). Differential Scanning Calorimetry. Springer. [Link]

-

Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. [Link]

-

Wikipedia. (2024, February 20). Thermogravimetric analysis. [Link]

-

Wikipedia. (2024, January 29). Differential scanning calorimetry. [Link]

-

ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. [Link]

-

Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

-

Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). [Link]

-

LobaChemie. (n.d.). 1-FLUORO-4-NITROBENZENE. [Link]

-

Wikipedia. (2023, December 2). 4-Fluoronitrobenzene. [Link]

-

Boyle, G. M., et al. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(1), M973. [Link]

-

Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. [Link]

-

Li, Y., et al. (2020). Investigation of thermal decomposition of nitrobenzene: An energetic material. Combustion and Flame, 215, 234-242. [Link]

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. [Link]

-

GOV.UK. (2024, July 22). Nitrobenzene: general information. [Link]

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

-

Sinditskii, V. P., et al. (2020). Thermal Decomposition of Aliphatic Nitro-compounds. Propellants, Explosives, Pyrotechnics, 45(8), 1198-1209. [Link]

-

Wang, Q., et al. (2009). Thermal stability and kinetic of decomposition of nitrated HTPB. Journal of Hazardous Materials, 172(2-3), 1659-1664. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 7. researchgate.net [researchgate.net]

- 8. torontech.com [torontech.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. mt.com [mt.com]

- 12. torontech.com [torontech.com]

- 13. DSpace [repository.kaust.edu.sa]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. 350-46-9 CAS | 1-FLUORO-4-NITROBENZENE | Laboratory Chemicals | Article No. 3858D [lobachemie.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 19. 1-fluoro-3-methoxy-5-nitrobenzene CAS#: 7087-60-7 [m.chemicalbook.com]

A Technical Guide to the Electronic Effects of Fluorine Substitution on Nitro Diphenyl Ethers

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the nuanced electronic effects arising from fluorine substitution on the nitro diphenyl ether core. We will deconstruct the interplay between the powerful electron-withdrawing nature of the nitro group and the unique, dual-natured electronics of fluorine. By examining the inductive and resonance effects as a function of substituent position, this paper elucidates how these modifications dictate the molecule's electron density, physicochemical properties, metabolic stability, and chemical reactivity. This technical guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorination as a tool for rational molecular design.

Introduction: The Strategic Value of Fluorinated Scaffolds

Diphenyl ethers are a class of compounds with significant biological activity, found in applications ranging from herbicides to antibacterial and antitumor agents.[1] Their structural motif, consisting of two phenyl rings linked by an oxygen atom, provides a versatile and conformationally flexible scaffold. The nitro group (NO₂), a potent electron-withdrawing group, is often incorporated to enhance biological activity or to serve as a synthetic handle for further functionalization.[2][3]

Parallel to the development of such scaffolds, the use of fluorine in drug design has become a highly successful strategy. Approximately 20% of all pharmaceuticals contain fluorine, a testament to its ability to favorably modulate a molecule's properties.[4] Key attributes of fluorine include:

-

High Electronegativity: As the most electronegative element, fluorine exerts a strong inductive effect, altering the electron distribution within a molecule.[5][6]

-

Small Atomic Size: With a van der Waals radius (1.47 Å) similar to that of hydrogen (1.20 Å), fluorine can often replace hydrogen without introducing significant steric hindrance.[5]

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~108-116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~98-101 kcal/mol), making it resistant to oxidative metabolism by enzymes like Cytochrome P450.[6][7]

This guide explores the complex electronic consequences of combining these two powerful functional groups—nitro and fluoro—on a diphenyl ether framework. Understanding this intricate electronic interplay is paramount for predicting and optimizing molecular behavior in a drug development context.

Deconstructing the Electronic Contributions: Nitro vs. Fluoro

The net electronic effect of a substituent on an aromatic ring is a combination of two primary forces: the inductive effect and the resonance effect.

The Nitro Group: A Powerful Electron Sink

The nitro group is a classic and potent electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic substitution by pulling electron density away from the π-system.

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma (σ) bond framework.[8]

-

Resonance Effect (-M): The nitro group can delocalize electron density from the aromatic ring onto its oxygen atoms via the pi (π) system. This effect is most pronounced at the ortho and para positions, leaving the meta position relatively less electron-deficient.[3][8]

This combined -I and -M effect makes the nitro group a strong deactivator and a meta-director in electrophilic aromatic substitution reactions.[9][10]

The Fluorine Atom: A Dichotomous Electronic Nature

Fluorine, like other halogens, exhibits a more complex electronic profile. It is deactivating overall, yet directs incoming electrophiles to the ortho and para positions.

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect, which deactivates the ring.[8][11]

-

Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This electron-donating resonance effect opposes the inductive effect and acts to stabilize the cationic intermediates (Wheland intermediates) formed during ortho and para attack.[8][11]

For halogens, the strong -I effect outweighs the weaker +M effect, resulting in overall deactivation. However, because the +M effect only operates at the ortho and para positions, these positions are less deactivated than the meta position, leading to ortho, para-directing behavior.[8][11]

Caption: Competing electronic effects of Nitro and Fluoro substituents.

Positional Effects of Fluorine on the Nitro Diphenyl Ether Scaffold

The true impact of fluorination is realized when considering its position relative to the nitro group and the ether linkage. The substitution pattern dictates the final electronic landscape of the molecule, influencing its reactivity and biological interactions.

Fluorine on the Nitro-Substituted Ring

When fluorine and the nitro group reside on the same aromatic ring, their powerful inductive effects are additive.

-

ortho/para to NO₂: In this arrangement, the electron-donating resonance (+M) of fluorine directly opposes the electron-withdrawing resonance (-M) of the nitro group. The ring becomes highly polarized and extremely electron-deficient due to the overwhelming combined -I effects.

-

meta to NO₂: Here, the resonance effects do not directly conflict. The ring is still strongly deactivated, but the electronic push-pull dynamics are less pronounced compared to the ortho/para isomers.

Fluorine on the Non-Nitro-Substituted Ring

Placing fluorine on the second ring modulates the electron-donating capacity of the ether oxygen.

-

The ether oxygen normally donates electron density to both rings through resonance.

-

An electron-withdrawing fluorine on the second ring will pull electron density through the ether linkage. This reduces the oxygen's ability to donate electrons to the nitro-bearing ring, further increasing its electron deficiency.

This "through-ether" electronic modulation is a subtle but powerful tool for fine-tuning the properties of the entire molecule.

Impact on Physicochemical Properties and Drug Viability

The electronic perturbations caused by fluorine substitution have profound and predictable consequences on key properties relevant to drug development.

| Property | Effect of Fluorine Substitution | Rationale & Impact on Drug Development |

| Acidity/Basicity (pKa) | Decreases basicity of nearby amines; increases acidity of nearby acids.[6][12] | The strong inductive effect of fluorine lowers the pKa of conjugate acids of basic groups.[6] This can reduce unwanted ionization at physiological pH, improving membrane permeability and oral bioavailability.[5] |

| Lipophilicity (LogP) | Generally increases lipophilicity (a single F for H swap increases LogP by ~0.1-0.2).[13] | Enhanced lipophilicity can improve membrane permeation and binding affinity to hydrophobic pockets in target proteins.[14] However, excessive lipophilicity can lead to poor solubility and non-specific binding. |

| Metabolic Stability | Significantly increases resistance to oxidative metabolism.[4][15] | The C-F bond is much stronger than the C-H bond, preventing enzymatic cleavage by Cytochrome P450 enzymes at the site of fluorination.[6] This "metabolic blocking" can increase a drug's half-life and reduce toxic metabolites.[16] |

| Reactivity (SNAr) | Activates the ring for Nucleophilic Aromatic Substitution (SNAr). | Strong EWGs like F and NO₂ stabilize the negatively charged Meisenheimer complex intermediate, which is the rate-determining step in SNAr.[17] This makes fluorine an excellent leaving group in this specific reaction class, a key consideration for synthesis.[17][18] |

Experimental Synthesis and Characterization

Validating the theoretical electronic effects requires practical synthesis and analysis. A common route to nitro diphenyl ethers is through nucleophilic aromatic substitution, such as the Ullmann condensation.

Experimental Protocol: Synthesis of a Model Fluorinated Nitro Diphenyl Ether

This protocol describes the synthesis of 4-fluoro-4'-nitrodiphenyl ether as a representative example.

Objective: To synthesize 4-fluoro-4'-nitrodiphenyl ether via nucleophilic aromatic substitution.

Materials:

-

4-Fluorophenol

-

1-Chloro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃), anhydrous

-

Copper(I) iodide (CuI)

-

Dimethylformamide (DMF), anhydrous

-

Toluene

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-fluorophenol (1.0 eq), 1-chloro-4-nitrobenzene (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and CuI (0.1 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere until the reactants are dissolved and the mixture is stirrable.

-

Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with toluene.

-

Washing: Combine the organic layers and wash sequentially with 1M NaOH solution, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-fluoro-4'-nitrodiphenyl ether.

Causality: The base (K₂CO₃) deprotonates the phenol, forming a nucleophilic phenoxide. The copper catalyst facilitates the nucleophilic aromatic substitution reaction, where the phenoxide displaces the chloride on the electron-deficient nitro-aromatic ring.[19][20]

Spectroscopic Characterization

-

¹H NMR: Protons on the nitro-substituted ring will appear significantly downfield (deshielded) compared to those on the fluoro-substituted ring due to the strong electron-withdrawing effect of the NO₂ group.

-

¹³C NMR: The carbon atom directly bonded to fluorine will exhibit a large one-bond coupling constant (¹J_CF ≈ 240-260 Hz), appearing as a doublet. This is a definitive indicator of successful fluorination.[21][22]

-

FTIR: The spectrum will show characteristic absorption bands for the asymmetric and symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹, respectively), the Ar-O-Ar ether stretch (~1240 cm⁻¹), and the C-F stretch (~1200-1100 cm⁻¹).[21][22]

Caption: General workflow for synthesis and characterization.

Conclusion

Fluorine substitution is far more than a simple isosteric replacement for hydrogen. It is a powerful electronic tool that allows for the precise modulation of a molecule's properties. On the nitro diphenyl ether scaffold, the interplay between fluorine's strong inductive withdrawal and modest resonance donation, combined with the potent electron-withdrawing character of the nitro group, creates a highly tunable electronic environment. The specific placement of the fluorine atom dictates the degree of ring activation/deactivation, alters key physicochemical parameters like pKa and lipophilicity, and can be used to engineer metabolic stability. A thorough understanding of these fundamental electronic principles is essential for any scientist or researcher aiming to rationally design the next generation of fluorinated molecules for pharmaceutical or material science applications.

References

-

Al-Masoudi, N. A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. [Link]

-

Tressler, C. M., & Zito, P. M. (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Al-Masoudi, N. A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

-

ResearchGate. (2025). Mechanism of Replacement of the Nitro Group and Fluorine Atom in meta-Substituted Nitrobenzenes by Phenols in the Presence of Potassium Carbonate. [Link]

-

National Center for Biotechnology Information. (n.d.). Methods to Increase the Metabolic Stability of 18F-Radiotracers. [Link]

-

Organic Syntheses. p-NITRODIPHENYL ETHER. [Link]

-

Fluorine notes. (n.d.). A comparative estimate of the electron-withdrawing effect of polyfluorinated substituents on the polarization of the O-NO2 bond. [Link]

- Google Patents. (1986).

-

National Center for Biotechnology Information. (2021). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

-

MDPI. (2025). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

National Center for Biotechnology Information. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. [Link]

-

ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity). [Link]

-

ACS Publications. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. [Link]

-

Wiley Online Library. (2014). Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal-Free Conditions. [Link]

-

PubMed. (n.d.). Effects of a diphenyl-ether herbicide, oxyfluorfen, on human BFU-E/CFU-E development and haemoglobin synthesis. [Link]

- Google Patents. (1986). US4618727A - Nitro substituted diphenyl ethers.

-

Chemistry Steps. (2022). Ortho, Para, Meta. [Link]

-

National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

-

Royal Society of Chemistry. (n.d.). Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations. [Link]

-

ResearchGate. (2026). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. [Link]

-

MDPI. (2022). First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids. [Link]

-

MDPI. (2025). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

ACS Publications. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. [Link]

-

The Royal Society. (n.d.). The effect of fluorine on the electronic spectra and ionization potentials of molecules. [Link]

-

Bentham Science. (2019). Roles of Fluorine in Drug Design and Drug Action. [Link]

-

PubMed. (2011). Para- and ortho-substitutions are key determinants of polybrominated diphenyl ether activity toward ryanodine receptors and neurotoxicity. [Link]

-

ResearchGate. (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]

-

Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. [Link]

-

ACS Publications. (2021). Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation. [Link]

-

kchem.org. (n.d.). Metabolic Stability of [18F]Fluoroalkylbiphenyls. [Link]

-

National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

- Google Patents. (1981). EP0023725A1 - Diphenyl ether derivatives, process for preparing the same and herbicidal compositions containing the same.

-

ijrti.org. (n.d.). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. [Link]

Sources

- 1. Effects of a diphenyl-ether herbicide, oxyfluorfen, on human BFU-E/CFU-E development and haemoglobin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 2216-12-8: 2-Nitrodiphenyl ether | CymitQuimica [cymitquimica.com]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inhancetechnologies.com [inhancetechnologies.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]